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hydrochloride

Cat. No.: B605217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the parent compound

GSK2110183 (afuresertib) and its close structural analog, GSK2141795 (uprosertib). Both are

potent, orally bioavailable inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a

critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2]

This analysis is based on publicly available preclinical and clinical data.

Note on "Analog 1": The specific designation "GSK2110183 analog 1" is not formally

recognized in the reviewed literature. This comparison utilizes GSK2141795 (uprosertib) as the

analog, given its structural similarity and parallel development as an Akt inhibitor.[3]

Executive Summary
Both afuresertib and uprosertib are potent pan-Akt inhibitors with distinct biochemical profiles

and varied clinical tolerability.[4] Uprosertib exhibits slightly greater potency against Akt

isoforms in biochemical assays. However, clinical data suggests a potentially narrower

therapeutic window for uprosertib, with dose-limiting toxicities observed at lower dose

equivalents compared to afuresertib.[3][5] This guide will delve into the experimental data

supporting these observations.
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Data Presentation
Table 1: Comparative Biochemical Potency

Compound Target Ki (nM)

GSK2110183 (Afuresertib) Akt1 0.08

Akt2 2

Akt3 2.6

GSK2141795 (Uprosertib) Akt1 0.066

Akt2 1.4

Akt3 1.5

Data sourced from a 2014 study characterizing both inhibitors.[4]

Table 2: Comparative Clinical Safety Profile (Phase I
Monotherapy)

Compound
Maximum Tolerated
Dose (MTD)

Common
Treatment-Related
Adverse Events
(>10%)

Dose-Limiting
Toxicities (DLTs)

GSK2110183

(Afuresertib)
125 mg/day

Nausea (23.3%),

Diarrhea (20.5%),

Dyspepsia (19.2%),

Fatigue (16.4%),

GERD (15.1%),

Anorexia (13.7%)

Grade 3 Liver

Function

Abnormalities (at 150

mg/day)

GSK2141795

(Uprosertib)
75 mg daily Diarrhea, Rash Diarrhea

Data for Afuresertib from a Phase I study in advanced hematologic malignancies.[5] Data for

Uprosertib from a Phase I first-in-human study.[6]
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Experimental Protocols
In Vitro Akt Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against Akt isoforms.

Methodology:

Reagents and Materials: Recombinant human Akt1, Akt2, and Akt3 enzymes; ATP; substrate

peptide (e.g., GSK3α); kinase assay buffer; 96-well plates; test compounds (GSK2110183

and GSK2141795); radioactive [γ-³²P]ATP or fluorescent-labeled ATP analog;

phosphocellulose filter mats or fluorescence plate reader.

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate,

add the kinase, substrate peptide, and kinase assay buffer. c. Add the diluted test

compounds to the wells. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP

if using a radiometric assay). e. Incubate the plate at 30°C for a specified time (e.g., 60

minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. For radiometric

assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats

extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity

using a scintillation counter. h. For fluorescent assay: Measure the fluorescence intensity

using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound

concentration relative to the DMSO control. Plot the percentage of inhibition versus the log of

the compound concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

Reagents and Materials: Cancer cell lines (e.g., MCF-7, PC-3); cell culture medium; fetal

bovine serum (FBS); 96-well cell culture plates; test compounds; MTT (3-(4,5-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g.,

DMSO or acidified isopropanol); multi-well spectrophotometer.

Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to

adhere overnight. b. Prepare serial dilutions of the test compounds in the cell culture

medium. c. Remove the old medium from the wells and add the medium containing the test

compounds. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a

humidified CO₂ incubator. e. Add MTT solution to each well and incubate for 2-4 hours.

During this time, viable cells will reduce the yellow MTT to purple formazan crystals. f. Add

the solubilization solution to each well to dissolve the formazan crystals. g. Measure the

absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle-treated control. Plot the percentage of viability versus the log of the compound

concentration and determine the IC50 value.
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Caption: PI3K/Akt Signaling Pathway and Inhibition by Afuresertib and Uprosertib.
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Caption: Experimental Workflow for Assessing Therapeutic Index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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